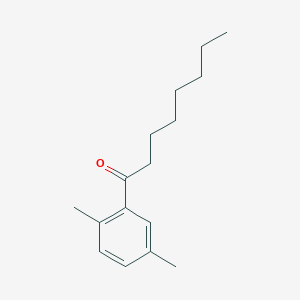

1-(2,5-Dimethylphenyl)octan-1-one

Description

1-(2,5-Dimethylphenyl)octan-1-one (CAS: 101493-87-2) is an aromatic ketone with the molecular formula C₁₆H₂₄O and a molar mass of 232.36 g/mol . Structurally, it consists of an octanone chain (8-carbon alkyl group) attached to a 2,5-dimethylphenyl aromatic ring. This compound is characterized by its lipophilic nature due to the long alkyl chain, making it suitable for applications in organic synthesis, fragrances, or polymer intermediates. Synthesis likely involves Friedel-Crafts acylation, analogous to shorter-chain analogs (e.g., 1-(2,5-dimethylphenyl)ethan-1-one), but with octanoyl chloride as the acylating agent .

Properties

CAS No. |

101493-87-2 |

|---|---|

Molecular Formula |

C16H24O |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)octan-1-one |

InChI |

InChI=1S/C16H24O/c1-4-5-6-7-8-9-16(17)15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3 |

InChI Key |

YRZAXHOEVLZSGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Octanone, 1-(2,5-dimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses octanoyl chloride and 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 1-Octanone, 1-(2,5-dimethylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Octanone, 1-(2,5-dimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: HNO3 and H2SO4 for nitration.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

1-Octanone, 1-(2,5-dimethylphenyl)- has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Octanone, 1-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2,5-Dimethylphenyl)octan-1-one with structurally related aromatic ketones:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Notable Properties |

|---|---|---|---|---|---|

| This compound | 101493-87-2 | C₁₆H₂₄O | 232.36 | Long octanone chain, 2,5-dimethylphenyl | High lipophilicity, low water solubility |

| 1-(2,5-Dimethylphenyl)ethan-1-one | 2142-73-6 | C₁₀H₁₂O | 148.20 | Short acetyl group, 2,5-dimethylphenyl | Higher volatility, used in Friedel-Crafts |

| 1-(2,5-Dimethylphenyl)propan-1-one | Not provided | C₁₁H₁₄O | 162.23 | Intermediate alkyl chain (3 carbons) | Moderate solubility in organic solvents |

| (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | Not provided | C₁₇H₁₆O | 236.31 | Conjugated enone system, styryl group | UV activity, potential for Diels-Alder reactions |

| 1-(2,5-Dihydroxyphenyl)-1-octanone | 4693-19-0 | C₁₄H₂₀O₃ | 236.31 | Hydroxyl substituents on aromatic ring | Polar, higher solubility in aqueous media |

Key Observations :

- Alkyl Chain Length: The octanone derivative’s longer chain enhances lipophilicity compared to ethanone (C₂) and propanone (C₃) analogs, affecting solubility and boiling points .

- Substituent Effects: Hydroxyl groups (e.g., 1-(2,5-Dihydroxyphenyl)-1-octanone) increase polarity and aqueous solubility, whereas methyl groups favor organic phase partitioning .

- Conjugated Systems: The enone in (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one enables conjugation, altering UV-Vis absorption and reactivity .

Biological Activity

1-(2,5-Dimethylphenyl)octan-1-one is a ketone compound with a distinctive structure characterized by a long octane chain and a dimethyl-substituted phenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. Understanding its biological activity is essential for exploring its applications in therapeutic contexts.

This compound has the following chemical properties:

- Molecular Formula : C16H24O

- Molecular Weight : 248.37 g/mol

- CAS Number : 101493-87-2

The biological activity of this compound may involve interactions with various biomolecules, including enzymes and receptors. The presence of the 2,5-dimethylphenyl group is believed to enhance its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets. The compound's mechanism of action remains an area for further investigation, but preliminary studies suggest it may modulate biochemical pathways relevant to therapeutic effects .

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications:

- Antimicrobial Activity : Compounds with similar structural features have been reported to exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The 2,5-dimethylphenyl scaffold is common in many antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that ketones can possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Anticancer Potential : There is emerging evidence that compounds related to this compound may have anticancer properties, particularly through mechanisms involving apoptosis and inhibition of tumor growth .

Antimicrobial Studies

A study investigating the antimicrobial properties of various compounds found that derivatives of 2,5-dimethylphenyl exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Anti-inflammatory Research

Research published in recent literature indicates that ketones can inhibit pro-inflammatory cytokines. For instance, compounds structurally related to this compound were shown to reduce inflammation markers in vitro, suggesting a possible mechanism for their anti-inflammatory effects .

Anticancer Activity

Further investigations into the anticancer properties of ketones revealed that certain derivatives can induce apoptosis in cancer cell lines. Specifically, studies demonstrated that compounds with similar structures inhibited cell proliferation and promoted cell death in breast cancer models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Octanone | Similar carbon chain | Moderate antimicrobial |

| Butanal | Shorter carbon chain | Limited biological activity |

| 1-Indanone | Related structure | Potent antiviral/anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.